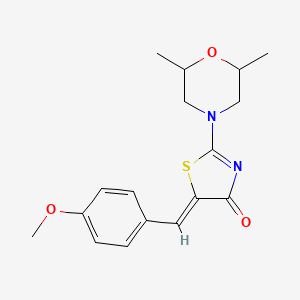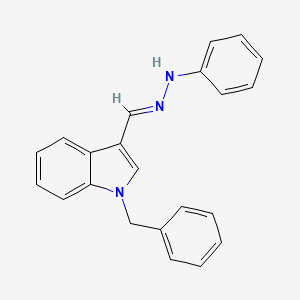![molecular formula C15H19N3O B5908229 1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime](/img/structure/B5908229.png)
1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime, also known as DMPO, is a stable nitroxide radical that is widely used in scientific research. The compound is a spin trap agent that can trap and detect free radicals in biological systems. DMPO is a valuable tool for studying oxidative stress, inflammation, and other biochemical processes that involve free radicals.
Mécanisme D'action
1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime works by trapping free radicals and forming stable adducts that can be detected using various analytical techniques. The compound can trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. This compound forms stable adducts with free radicals that can be detected using electron spin resonance (ESR) spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound can protect cells and tissues from oxidative stress and inflammation by trapping free radicals. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is a valuable tool for studying free radicals in biological systems. The compound is stable and can be easily synthesized in the laboratory. This compound is also highly selective and can trap a wide range of free radicals. However, this compound has some limitations for lab experiments. The compound is relatively expensive, and its stability can be affected by pH and temperature. Additionally, this compound can interfere with some analytical techniques, such as mass spectrometry.
Orientations Futures
There are many potential future directions for research involving 1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime. One area of interest is the development of new spin trap agents that are more selective and stable than this compound. Another area of research is the use of this compound in clinical studies to evaluate its potential therapeutic effects. Additionally, this compound could be used to study the role of free radicals in aging, cancer, and other diseases. Overall, this compound is a valuable tool for studying free radicals and has many potential applications in scientific research.
Méthodes De Synthèse
1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime can be synthesized through the reaction of 4-(dimethylamino)benzaldehyde with 2,5-dimethylpyrrole in the presence of hydroxylamine hydrochloride. The reaction yields this compound as a yellow crystalline solid with a melting point of 110-112°C.
Applications De Recherche Scientifique
1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is commonly used in scientific research to study the role of free radicals in biological systems. The compound is a spin trap agent that can trap and detect free radicals, which are highly reactive molecules that can cause damage to cells and tissues. By trapping free radicals, this compound can provide valuable insights into the mechanisms of oxidative stress, inflammation, and other biochemical processes.
Propriétés
IUPAC Name |
(NE)-N-[[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-9-13(10-16-19)12(2)18(11)15-7-5-14(6-8-15)17(3)4/h5-10,19H,1-4H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANXSDYZUKEOFA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)
![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)

![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)
![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)
![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
![3-[2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5908194.png)


![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)

![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)
![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)
![2-{3-[2-(cyanoacetyl)carbonohydrazonoyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5908227.png)
